molecular formula C16H15N3O B11794323 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline

Cat. No.: B11794323
M. Wt: 265.31 g/mol
InChI Key: IOSIVKFSLVJTKX-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate aniline derivative under acidic or basic conditions. One common method is the cyclization of 4-methoxyphenylhydrazine with aniline in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: A precursor in the synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-YL)aniline.

    Pyrazole: The parent compound of the pyrazole derivatives.

    Quinoline: Another heterocyclic compound with similar applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a therapeutic agent and its reactivity in chemical synthesis.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline

InChI

InChI=1S/C16H15N3O/c1-20-12-8-6-11(7-9-12)15-10-16(19-18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3,(H,18,19)

InChI Key

IOSIVKFSLVJTKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3N

Origin of Product

United States

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